molecular formula C9H18O2 B8742070 2,2,3-Trimethylbutanoic acid ethyl ester CAS No. 1727-61-3

2,2,3-Trimethylbutanoic acid ethyl ester

Cat. No. B8742070
CAS RN: 1727-61-3
M. Wt: 158.24 g/mol
InChI Key: QEIVPDRGIDPMTE-UHFFFAOYSA-N
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Patent
US06858623B2

Procedure details

Lithium diisopropylamide (1.5 M solution in cyclohexane/THF/ethylbenzene) (113 mL, 169 mmol, 1.1 equiv) was syringed into a 1000 mL round-bottom flask under a blanket of Ar. Dry THF (150 mL) was added and the mixture was cooled to −78° C. with a dry-ice/acetone bath. 3-Methyl-butanoic acid ethyl ester (20 g, 23 mL, 154 mmol, 1.0 equiv) was added dropwise from a syringe over a 10 min period followed by stirring at −78° C. for 1 h. Methyl iodide (10.5 mL, 169 mmol, 1.1 equiv) was added dropwise from a syringe over a 10 min period and the creamy mixture was stirred for 1 h at −78° C., resulting in a very thick mixture. The dry-ice bath was removed and replaced with an ice bath at 0° C. Another 150 mL of dry THF was added followed by another addition of LDA (113 mL, 169 mmol, 1.1 equiv). The resulting mixture was stirred for 10 min and then the flask was re-immersed in a dry-ice/acetone bath. Stirring was continued for another 50 min and then methyl iodide was added dropwise (10.5 mL, 169 mmol, 1.1 equiv) and the dry-ice/acetone bath was removed and the resulting mixture was stirred at ambient temperature for 14 h. The reaction mixture was quenched with 3 mL of conc. HCl and 2 N HCl was added until the pH was adjusted to <1. The mixture was further diluted with 150 mL water and 500 mL Et2O. The layers were separated and the organic layer was washed with 1×100 mL 2 N HCl, 1×100 mL saturated NaHCO3, and 1×200 mL brine. The organic layer was dried over Na2SO4 and then concentrated in vacuo to provide 2,2,3-trimethylbutanoic acid ethyl ester as an orange oil mixed with ethyl benzene (36.4 g of which 22.1 g was product by NMR). The mixture was used without further purification.
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
113 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].[CH2:9]([O:11][C:12](=[O:17])CC(C)C)[CH3:10].CI.[CH2:20]1[CH2:24]OC[CH2:21]1>>[CH2:9]([O:11][C:12](=[O:17])[C:5]([CH3:6])([CH3:7])[CH:20]([CH3:24])[CH3:21])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
113 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)OC(CC(C)C)=O
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
113 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Six
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the creamy mixture was stirred for 1 h at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
resulting in a very thick mixture
CUSTOM
Type
CUSTOM
Details
The dry-ice bath was removed
CUSTOM
Type
CUSTOM
Details
replaced with an ice bath at 0° C
ADDITION
Type
ADDITION
Details
Another 150 mL of dry THF was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the flask was re-immersed in a dry-ice/acetone bath
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for another 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the dry-ice/acetone bath was removed
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 3 mL of conc. HCl and 2 N HCl
ADDITION
Type
ADDITION
Details
was added until the pH
ADDITION
Type
ADDITION
Details
The mixture was further diluted with 150 mL water and 500 mL Et2O
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 1×100 mL 2 N HCl, 1×100 mL saturated NaHCO3, and 1×200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.